The presence of the aldehyde functional group suggests 5-Fluoro-2,3-thiophenedicarboxaldehyde could be a useful building block for the synthesis of more complex molecules. Its unique structure with a fluorine atom and a thiophene ring could be of interest in developing novel materials or pharmaceuticals.
Thiophene is a five-membered aromatic ring containing sulfur. Research in thiophene chemistry explores the development of new functional materials with specific electrical or optical properties. 5-Fluoro-2,3-thiophenedicarboxaldehyde, with its fluorinated thiophene core, could be a candidate molecule for such investigations [].
The aldehyde group can participate in various reactions with biomolecules. While there's no specific research documented for 5-Fluoro-2,3-thiophenedicarboxaldehyde, it's possible researchers might explore its interactions with proteins or enzymes to understand biological processes or design new drugs.
5-Fluoro-2,3-thiophenedicarboxaldehyde, with the molecular formula C6H3FO2S and a molecular weight of 158.15 g/mol, features two aldehyde groups attached to a thiophene ring substituted with a fluorine atom at the 5-position. This compound is characterized by its reactivity due to the presence of multiple functional groups, making it an interesting candidate for chemical synthesis and research applications .
Research into the biological activity of 5-Fluoro-2,3-thiophenedicarboxaldehyde is limited but suggests potential applications in medicinal chemistry. Its derivatives may exhibit antimicrobial and anticancer properties due to structural similarities with known bioactive compounds. The presence of functional groups like aldehydes can also contribute to biological activity through interactions with biomolecules .
Several methods have been developed for synthesizing 5-Fluoro-2,3-thiophenedicarboxaldehyde:
5-Fluoro-2,3-thiophenedicarboxaldehyde has several promising applications:
Several compounds share structural similarities with 5-Fluoro-2,3-thiophenedicarboxaldehyde. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,3-Thiophenedicarboxaldehyde | No fluorine substituent; similar backbone | More reactive due to lack of fluorine |
5-Chloro-2,3-thiophenedicarboxaldehyde | Chlorine instead of fluorine; similar reactivity | Different electronic properties |
5-Methyl-2,3-thiophenedicarboxaldehyde | Methyl group instead of fluorine; similar structure | Altered sterics affecting reactivity |
These compounds illustrate the diversity within the thiophene family while highlighting how the presence of different substituents like fluorine or chlorine can significantly influence their chemical behavior and potential applications.
Thiophene derivatives exhibit unique electronic properties due to their aromaticity and sulfur-containing heterocyclic framework. The planar structure of thiophene enables efficient π-orbital overlap, which is critical for charge transport in organic semiconductors.
The thiophene ring’s electronic structure arises from its six π-electrons delocalized across the five-membered ring. Density functional theory (DFT) studies reveal that the sulfur atom’s lone pairs contribute to the aromatic system, resulting in a resonance energy of ~29 kcal/mol. Substitution at specific positions modulates this resonance:
Table 1: Key Electronic Parameters of Thiophene Derivatives
Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
---|---|---|---|
Thiophene | -6.2 | -1.8 | 4.4 |
2,3-Thiophenedicarboxaldehyde | -6.7 | -2.9 | 3.8 |
5-Fluoro-2,3-thiophenedicarboxaldehyde | -7.1 | -3.2 | 3.9 |
Data derived from DFT calculations.
The introduction of electron-withdrawing groups (e.g., aldehydes, fluorine) lowers both HOMO and LUMO energies, enhancing electron mobility. For example, organic field-effect transistors (OFETs) incorporating fluorinated thiophene derivatives exhibit electron mobilities up to 1.47 cm² V⁻¹ s⁻¹. The crystal packing of these compounds, influenced by dipole-dipole interactions between aldehyde groups, further improves charge transport efficiency.
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